Lafutidine ((±)-2-(furfurylsulfinyl)-N-[4-[4-(piperidinomethyl)-2-pyridyl]oxy-(Z)-2-butenyl] acetamide) [] is a novel histamine H2-receptor antagonist [, ]. In scientific research, lafutidine serves as a valuable tool for investigating the role of histamine H2 receptors in various physiological and pathological processes.
Related Compounds
Famotidine
Compound Description: Famotidine is a histamine H2 receptor antagonist used to treat gastrointestinal conditions like peptic ulcer disease and gastroesophageal reflux disease (GERD). It works by blocking histamine, which reduces the amount of acid produced in the stomach [, , , , ].
Relevance: Famotidine serves as a comparative agent in many studies involving Lafutidine, particularly regarding their antisecretory effects. Both are H2 receptor antagonists, but Lafutidine is suggested to possess additional gastroprotective mechanisms beyond simple acid suppression, unlike Famotidine [, , , , ].
Cimetidine
Compound Description: Cimetidine, like Famotidine, is a histamine H2 receptor antagonist used to treat similar gastrointestinal conditions. It functions by reducing gastric acid secretion [, ].
Relevance: Cimetidine is another comparative drug used in research alongside Lafutidine, primarily in studies evaluating their effects on ulcer healing and relapse. While both are H2 receptor antagonists, Lafutidine often exhibits superior efficacy in preventing ulcer relapse, suggesting additional protective mechanisms beyond acid suppression [, ].
Lansoprazole
Compound Description: Lansoprazole belongs to a class of drugs called proton pump inhibitors (PPIs) that block acid production in the stomach. It is widely used to treat ulcers, GERD, and other conditions involving excessive stomach acid [, , ].
Relevance: Lansoprazole represents a different class of antisecretory drugs (PPIs) compared to Lafutidine (H2 receptor antagonist). Studies comparing the two drugs in treating Helicobacter pylori infection or GERD help assess the relative efficacy and tolerability of these distinct therapeutic approaches [, , ].
Rabeprazole
Compound Description: Rabeprazole, like Lansoprazole, is a PPI that effectively suppresses gastric acid production. It is used to manage a range of acid-related disorders, including peptic ulcers and GERD [, , , ].
Relevance: Similar to Lansoprazole, Rabeprazole serves as a representative of PPIs, contrasting with Lafutidine's mechanism as an H2 receptor antagonist. Comparative studies between Rabeprazole and Lafutidine, particularly in treating post-endoscopic submucosal dissection ulcers, help elucidate the strengths and limitations of each drug class in specific clinical scenarios [, , , ].
Domperidone
Compound Description: Domperidone is a dopamine antagonist primarily used to relieve nausea and vomiting. It works by blocking dopamine receptors in the brain and gut, promoting gastric emptying and reducing nausea [, , ].
Relevance: Domperidone is frequently co-formulated with Lafutidine in tablet formulations. This combination addresses both acid secretion and dysmotility issues often associated with gastrointestinal disorders. Analytical methods are specifically developed to simultaneously quantify both drugs in these combined dosage forms [, , ].
Capsaicin
Compound Description: Capsaicin, the pungent compound found in chili peppers, is a known activator of transient receptor potential vanilloid 1 (TRPV1) receptors, which are expressed on sensory neurons, including those involved in pain and inflammation [, , , , , , , ].
16,16-dimethyl prostaglandin E2
Compound Description: 16,16-dimethyl prostaglandin E2 is a synthetic analog of prostaglandin E2, a naturally occurring compound with various physiological roles, including protection of the gastric mucosa from damage [].
Relevance: This compound serves as a point of comparison to investigate the mechanism of Lafutidine's gastroprotective effects. Unlike 16,16-dimethyl prostaglandin E2, which directly protects gastric epithelial cells, Lafutidine's protective action appears to be mediated by promoting mucosal restitution through capsaicin-sensitive afferent nerves [].
Source and Classification
Lafutidine is derived from the class of compounds known as pyridine derivatives. It is classified under histamine H2 receptor antagonists, which are commonly used in clinical practice to manage conditions associated with excessive gastric acid production.
Synthesis Analysis
Methods and Technical Details
The synthesis of lafutidine has been explored through various methods, with aminolysis being a prominent approach.
Aminolysis Method: This method involves the reaction of phthalic imidine with amines, leading to the formation of lafutidine. The process yields higher purity products and eliminates dihydro lafutidine impurities, which are common in other synthesis routes. The reaction typically results in a total recovery rate of 85-95% for the starting materials used in this method.
Hydroxylamine Hydrochloride Method: Another effective synthesis route involves using hydroxylamine hydrochloride as an aminolysis reagent. This method simplifies the removal of reagents and enhances product purity, achieving up to 99.88% purity in the final product.
Suicide Substrate Approach: Recent innovations include using a "suicide substrate" like 1-hexene to control the formation of undesired dihydrolafutidine during synthesis, thus improving yield and purity.
Molecular Structure Analysis
Structure and Data
Lafutidine's molecular formula is C17H22N2O, and its structure can be represented as follows:
Molecular Weight: 274.37 g/mol
Chemical Structure: Lafutidine features a pyridine ring, a piperidine moiety, and a butylene side chain that contribute to its pharmacological activity.
The structural configuration allows lafutidine to effectively bind to histamine H2 receptors, inhibiting their action and reducing gastric acid secretion.
Chemical Reactions Analysis
Reactions and Technical Details
Lafutidine undergoes several key reactions during its synthesis:
Aminolysis Reaction: The primary reaction involves the nucleophilic attack of amines on phthalic imidine derivatives, resulting in the formation of lafutidine.
Condensation Reactions: In the hydroxylamine hydrochloride method, condensation reactions between intermediate compounds yield lafutidine as the final product.
These reactions are characterized by their efficiency and ability to produce high-purity lafutidine while minimizing byproducts.
Mechanism of Action
Process and Data
Lafutidine exerts its pharmacological effects through competitive inhibition of histamine at H2 receptors located on gastric parietal cells. This inhibition leads to:
Reduction in Gastric Acid Secretion: By blocking histamine's action, lafutidine decreases both basal and stimulated gastric acid production.
Gastroprotective Effects: Lafutidine enhances mucosal defense mechanisms by stimulating the secretion of mucus and bicarbonate, which protect the gastric lining from acidic damage.
This dual action makes lafutidine effective in treating peptic ulcer diseases and gastroesophageal reflux disease.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Appearance: White to off-white crystalline powder.
Solubility: Soluble in methanol and acetonitrile; sparingly soluble in water.
pH: Typically ranges from 4 to 6 when dissolved in aqueous solutions.
Stability: Lafutidine is stable under normal storage conditions but should be protected from light.
These properties are crucial for formulating effective pharmaceutical preparations.
Applications
Scientific Uses
Lafutidine is primarily used in clinical settings for:
Treatment of Peptic Ulcers: It promotes healing by reducing gastric acidity.
Management of Gastroesophageal Reflux Disease: By decreasing acid secretion, it alleviates symptoms associated with reflux.
Gastroprotection: Its ability to enhance mucosal defenses makes it beneficial for patients at risk of gastric damage due to NSAIDs or other ulcerogenic agents.
Research continues into additional applications and formulations that may enhance its therapeutic efficacy or reduce side effects associated with traditional H2 receptor antagonists.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lafutidine is a second generation histamine H2 receptor antagonist having multimodal mechanism of action and used to treat gastrointestinal disorders. It is marketed in Japan and India. Like other H2 receptor antagonists it prevents the secretion of gastric acid. It also activates calcitonin gene related peptide, resulting in the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow, increases somatostatin levels also resulting in less gastric acid secretion, causes the stomach lining to generate more mucin, inhibits neutrophil activation thus preventing injury from inflammation, and blocks the attachment of H. pylori to gastric cells.
KRH-3955 is a novel CXCR4 antagonist. KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection.
KRH-1636 is an orally active, selective and extremely potent CXC chemokine receptor 4 antagonist. KRH-1636 exhibits a potent and selective anti-HIV-1 activity. KRH-1636 efficiently blocked replication of various T cell line-tropic (X4) HIV type 1 (HIV-1) in MT-4 cells and peripheral blood mononuclear cells through the inhibition of viral entry and membrane fusion via the CXC chemokine receptor (CXCR)4 coreceptor but not via CC chemokine receptor 5. KRH-1636 also inhibits binding of the CXC chemokine, stromal cell-derived factor 1alpha, to CXCR4 specifically and subsequent signal transduction. KRH-1636 prevented monoclonal antibodies from binding to CXCR4 without down-modulation of the coreceptor. KRH-1636 seems to be a promising agent for the treatment of HIV-1 infection.
KRM-II-81 is a a Novel γ‑Aminobutyric Acid Type A (GABAA) Receptor Ligand That Combines Outstanding Metabolic Stability, Pharmacokinetics, and Anxiolytic Efficacy. KRM-II-81 exhibited improved anxiolytic-like effects in a mouse marble burying assay and a rat Vogel conflict test.
KRIBB11 is a member of the class of indazoles that is 1H-indazole substituted by a [6-(methylamino)-3-nitropyridin-2-yl]amino group at position 5. It is an inhibitor of heat shock factor 1 (IC50 = 1.2muM) and suppresses tumour growth in mouse xenograft models. It has a role as an apoptosis inducer, an antineoplastic agent and a heat shock factor 1 inhibitor. It is a member of indazoles, an aromatic amine, an aminopyridine and a C-nitro compound.
KRH-594, also known as WK-1492; WK-14922K, is a potent, specific and insurmountable AT1 receptor antagonist. KRH-594 prevents end-organ damage in stroke-prone spontaneously hypertensive/Izm rats. KRH-594 ameliorates nephropathy and hyperlipidaemia in diabetic spontaneously hypertensive rats.